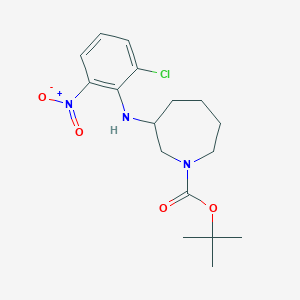
Tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate is a complex organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a tert-butyl ester group, a chloro-nitroaniline moiety, and an azepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro-Nitroaniline Moiety: This step involves the nitration and chlorination of aniline derivatives, followed by coupling with the azepane ring.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Azepanes: Nucleophilic substitution of the chloro group results in various substituted azepanes.
Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.
科学的研究の応用
Tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of bioactive compounds. The azepane ring provides structural stability and influences the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
- Tert-butyl 3-(2-chloro-6-nitroanilino)pyrrolidine-1-carboxylate
- Tert-butyl 3-(2-chloro-6-nitroanilino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to its pyrrolidine and piperidine analogs. The azepane ring provides a larger ring size, which can influence the compound’s reactivity and interaction with biological targets.
特性
分子式 |
C17H24ClN3O4 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC名 |
tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate |
InChI |
InChI=1S/C17H24ClN3O4/c1-17(2,3)25-16(22)20-10-5-4-7-12(11-20)19-15-13(18)8-6-9-14(15)21(23)24/h6,8-9,12,19H,4-5,7,10-11H2,1-3H3 |
InChIキー |
YMJCSEJUQMPQJR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)NC2=C(C=CC=C2Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



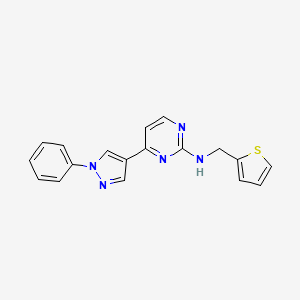
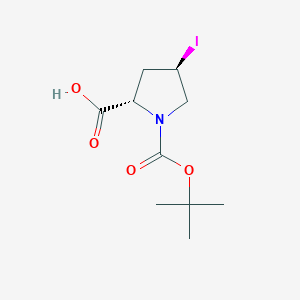
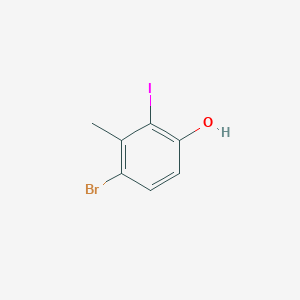
![1-[(4aR,7S,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]pyrimidine-2,4-dione](/img/structure/B11831345.png)
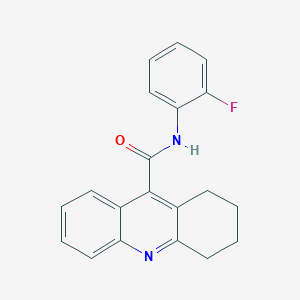

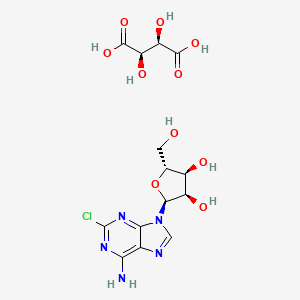


![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B11831378.png)
![Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate](/img/structure/B11831385.png)
![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)

